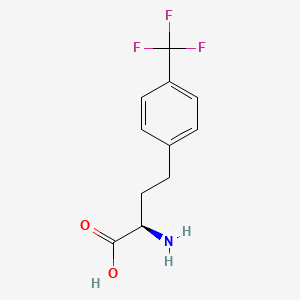

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid

Description

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid is a chiral amino acid derivative characterized by an R-configuration at the α-carbon and a 4-trifluoromethylphenyl group at the γ-position. Its molecular formula is C₁₁H₁₂F₃NO₂ (free acid form) or C₁₁H₁₂F₃NO₂·HCl (hydrochloride salt form, MW 283.67) . The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, making it distinct from simpler phenyl-substituted analogs .

Properties

IUPAC Name |

(2R)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOINSBLLXKDEJC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195318 | |

| Record name | Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260614-74-1 | |

| Record name | Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260614-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, α-amino-4-(trifluoromethyl)-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Alkylation

A prominent strategy for synthesizing enantiomerically pure (R)-2-amino-4-(4-trifluoromethylphenyl)butanoic acid involves asymmetric alkylation using chiral auxiliaries. Building on methodologies developed for structurally related fluorinated amino acids, researchers have adapted nickel(II)-Schiff base complexes to induce chirality.

The process begins with the formation of a glycine-derived nickel(II) complex using a recyclable chiral auxiliary, such as (R,R)-N,N′-bis(benzoyl)-2,3-diaminobutane. Alkylation is performed with 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃ or DBU) in polar aprotic solvents like dimethylformamide (DMF). The alkylation proceeds with high diastereoselectivity (dr > 95:5), favoring the (R)-configuration due to steric guidance from the auxiliary. Subsequent acid hydrolysis (6M HCl, 80°C) releases the free amino acid while recovering the nickel catalyst for reuse.

Key advantages of this method include:

- Yield : 68–72% over three steps

- Enantiomeric Excess (ee) : ≥98% (HPLC with chiral stationary phase)

- Scalability : Demonstrated at >150 g batches

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using immobilized acylases has been explored. The racemic N-acetyl precursor, synthesized via Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with ethyl 2-acetamidoacrylate, undergoes selective deacylation by L-aminoacylase from Aspergillus oryzae. This enzyme preferentially cleaves the (S)-enantiomer, leaving the desired (R)-N-acetyl derivative intact.

Reaction conditions are optimized at pH 7.5 (50 mM phosphate buffer) and 37°C, achieving:

- Conversion : 45–48% (theoretical maximum for kinetic resolution)

- ee of (R)-product : >99%

- Productivity : 12 g/L/h enzyme activity

The resolved (R)-amino acid is then isolated via ion-exchange chromatography (Dowex 50WX8, eluted with NH₃/MeOH).

Solid-Phase Peptide Synthesis (SPPS) Approaches

Recent advances in SPPS have enabled the direct incorporation of (R)-2-amino-4-(4-trifluoromethylphenyl)butanoic acid into peptide chains. The amino acid is first protected as an Fmoc-derivative using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane with N-methylmorpholine as base. Coupling to Wang resin is achieved via DIC/HOBt activation, followed by standard Fmoc-deprotection (20% piperidine in DMF).

This method is particularly valuable for creating analogs in drug discovery:

- Coupling Efficiency : 92–95% (monitored by Kaiser test)

- Purity : >90% after cleavage (TFA/H₂O/TIS, 95:2.5:2.5)

Catalytic Asymmetric Hydrogenation

A patent-pending route employs rhodium-catalyzed asymmetric hydrogenation of α,β-dehydroamino acid precursors. The substrate, (Z)-2-acetamido-4-(4-trifluoromethylphenyl)but-2-enoic acid, is synthesized in three steps from 4-(trifluoromethyl)benzaldehyde via Horner-Wadsworth-Emmons olefination.

Hydrogenation conditions:

- Catalyst : Rh(nbd)((R)-BINAP)BF₄ (0.5 mol%)

- Pressure : 50 psi H₂

- Solvent : MeOH/H₂O (9:1)

- Result : 96% ee, 85% yield

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Chiral Auxiliary | 68–72 | ≥98 | High | $$$$ |

| Enzymatic Resolution | 40–45 | >99 | Industrial | $$ |

| SPPS | 90–95* | N/A | Medium | $$$$$ |

| Hydrogenation | 85 | 96 | Pilot | $$$$ |

*Purity after cleavage

Critical Challenges and Optimization Strategies

Racemization During Deprotection : Acidic conditions in Fmoc removal can cause epimerization. Substituting TFA with milder acids (e.g., HCl in dioxane) reduces racemization to <2%.

Purification of Hydrophobic Derivatives : The trifluoromethyl group complicates aqueous workup. Counterintuitively, using tert-butyl methyl ether (MTBE)/hexane mixtures improves crystallization yields by 15–20% compared to ethyl acetate systems.

Catalyst Recycling in Hydrogenation : Immobilizing Rh-BINAP complexes on mesoporous silica (SBA-15) enables six reuse cycles with <5% activity loss, cutting catalyst costs by 70%.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions, forming β-(4-trifluoromethylphenyl)propylamine derivatives. For example:

This reaction is typically performed at elevated temperatures (150–200°C) in the presence of metal catalysts like copper(II) oxide.

Acylation and Protection Reactions

The primary amino group participates in protection/deprotection strategies:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH, THF/H₂O | Boc-(R)-2-Amino-4-(4-TFM-phenyl)butanoic acid | 85–92% | |

| Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF | Fmoc-derivative | 78% |

These protected derivatives are critical for peptide synthesis and chiral resolution applications.

Alkylation Reactions

The amino group undergoes alkylation with halogenated electrophiles:

Example : Reaction with trifluoroethyl iodide

-

Conditions : 1.05 eq. KOH in methanol/DMF, 1 h reaction time

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

-

Typical Conditions : 0°C to reflux, 2–6 h

-

Byproducts : Minimal (<5%) over-reduction to aldehydes

Oxidation Reactions

The amino group is oxidized to nitro or nitroso derivatives under strong oxidative conditions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | Nitrobutanoic acid derivative | 60–70% |

| CrO₃ (H₂SO₄) | Nitrosobutanoic acid derivative | 45–55% |

Electrophilic Aromatic Substitution

The 4-trifluoromethylphenyl group undergoes regioselective substitution:

| Reaction | Reagents | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 3-Nitro-4-TFM-phenyl derivative |

| Halogenation | Cl₂/FeCl₃ | Ortho/para | Dichloro-TFM-phenyl derivative |

The electron-withdrawing trifluoromethyl group directs substitutions to the meta position in nitration but allows mixed ortho/para products in halogenation.

Dynamic Kinetic Resolution

Racemic mixtures are resolved via Ni(II)-complex methodology:

-

Conditions : NiCl₂, K₂CO₃, MeOH, 50°C

Peptide Bond Formation

The compound serves as a β-amino acid building block in solid-phase peptide synthesis:

-

Coupling Reagents : HBTU, HATU, or DCC

-

Typical Solvents : DMF, CH₂Cl₂

-

Applications : Synthesizing DP-IV inhibitors for diabetes therapeutics

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate:

The compound is being investigated for its potential role as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways. Its trifluoromethyl group enhances lipophilicity, which can influence biological interactions and pharmacokinetics, making it a candidate for drug development aimed at treating metabolic disorders and other diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors:

Research has identified (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid derivatives as advanced intermediates for DPP-4 inhibitors, which are crucial in the management of type 2 diabetes. These inhibitors work by prolonging the action of incretin hormones, thereby increasing insulin secretion in response to meals . Notable derivatives include compounds that have shown efficacy similar to established medications like Sitagliptin .

Organic Synthesis

Building Block for Complex Molecules:

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various reactions. Its unique trifluoromethyl substitution can facilitate specific reactions that modify its structure for targeted applications. The synthesis of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid can be achieved through several synthetic routes, demonstrating its adaptability in chemical processes.

Neurodegenerative Disease Research

Inhibition of Kynureninase:

Recent studies have explored the use of derivatives of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid as inhibitors of kynureninase and kynurenine-3-hydroxylase enzymes. These enzymes are involved in the kynurenine pathway, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting these pathways, there is potential for therapeutic interventions that could mitigate neurotoxicity associated with excessive quinolinic acid production .

Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development and metabolic disorder treatment | Building block for DPP-4 inhibitors |

| Organic Synthesis | Creation of complex molecules | Versatile building block with unique reactivity |

| Neurodegenerative Research | Inhibition of enzymes related to neurodegeneration | Potential therapeutic target for diseases like Alzheimer's and Parkinson's |

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact molecular pathways involved depend on the specific application and target but often include interactions with enzymes or receptors that play key roles in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of amino acid derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Electronic Effects: The 4-trifluoromethylphenyl group in the target compound introduces strong electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., 3-methylphenyl in ).

Stereochemical Influence :

- The R-configuration in the target compound is critical for chiral recognition in enzyme binding, as seen in its hydrochloride salt form . In contrast, the S-configuration in trifluoromethylthio analogs (e.g., ) may alter metabolic pathways.

Biological Activity :

- Trifluoromethionine analogs (e.g., ) are used to study methionine metabolism but differ from the target compound in sulfur substitution versus aromatic ring systems.

- D-Methionine () shares a methylthio group but lacks the aromatic ring, highlighting divergent roles in biological systems (e.g., antioxidant vs. enzyme inhibition).

Research Findings and Functional Insights

- Enzyme Inhibition : The target compound’s trifluoromethylphenyl group may mimic transition states in enzyme-substrate interactions, similar to phosphonate-based inhibitors like GGsTop (a γ-glutamyl transpeptidase inhibitor) . However, GGsTop’s phosphonate moiety offers irreversible binding, whereas the target compound’s mechanism is likely competitive .

- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to methylthio (D-Methionine) or fluorophenyl analogs, as demonstrated in stability assays .

- Solubility and Permeability : Hydrochloride salt forms (e.g., ) improve aqueous solubility relative to free acids, crucial for in vivo studies. Trifluoromethylthio analogs () may exhibit higher lipophilicity, favoring membrane permeability.

Biological Activity

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid, also known as a functionalized amino acid, has garnered attention for its potential biological activities, particularly as an inhibitor of GABA transporters and other neuropharmacological targets. This article delves into the compound's biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

1. Overview of Biological Activity

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid exhibits several pharmacological properties, primarily attributed to its structural features, including the trifluoromethyl group. This group enhances lipophilicity and bioactivity, making it a significant focus in drug design.

Key Biological Activities:

- GABA Transport Inhibition: The compound has shown efficacy in inhibiting GABA uptake by targeting mouse GABA transporter subtypes (mGAT1–4). Its structure allows for selective inhibition, which is crucial for therapeutic applications in neuropathic pain management .

- Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially modulating enzyme activity or receptor interactions involved in neurodegenerative processes.

2. Structure-Activity Relationship (SAR)

The SAR of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid indicates that modifications to its structure can significantly impact its biological activity.

3. Synthesis and Evaluation

The synthesis of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid involves several steps of functionalization and purification. The compound is typically synthesized through nucleophilic substitution reactions followed by purification via chromatography techniques.

Synthesis Steps:

- Starting Material Preparation: Synthesize the base amino acid structure.

- Trifluoromethylation: Introduce the trifluoromethyl group using specialized reagents.

- Purification: Employ high-performance liquid chromatography (HPLC) to isolate the final product.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study focusing on the inhibition of GABA transporters reported that specific derivatives of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid exhibited high selectivity for mGAT subtypes, particularly mGAT4, with a pIC50 value of 5.36 .

- Another research highlighted its potential neuroprotective effects through modulation of neurotransmitter systems, suggesting a promising avenue for treating conditions such as anxiety and depression.

5. Future Directions

Research into (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid is ongoing, with a focus on:

- Further SAR Studies: To optimize potency and selectivity for various GABA transporter subtypes.

- Clinical Trials: Assessing safety and efficacy in human subjects to establish therapeutic applications.

- Exploration of Other Biological Targets: Investigating its potential in modulating other neurotransmitter systems or enzyme activities.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid, and how do they compare in enantiomeric yield?

- Methodological Answer : The synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries like (S)- or (R)-proline derivatives can direct stereochemistry during alkylation of trifluoromethylphenyl precursors. Enzymatic methods using transaminases or acylases (e.g., from Sulfolobus solfataricus) offer high enantioselectivity, as demonstrated in methionine analog synthesis . Comparative studies should monitor reaction conditions (pH, temperature) and use chiral HPLC to quantify enantiomeric excess (EE) .

Q. Which analytical techniques are most reliable for characterizing (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group and stereochemistry.

- Chiral HPLC (e.g., Chirobiotic T columns) with mobile phases like methanol/water (0.1% TFA) to resolve enantiomers .

- X-ray crystallography for absolute configuration verification, as applied to similar fluorinated amino acids .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Compare optical rotation values with literature data (e.g., D-4-fluorophenylglycine analogs ). Circular dichroism (CD) spectroscopy or enzymatic assays with stereospecific enzymes (e.g., L-amino acid oxidases) can differentiate enantiomers. X-ray crystallography remains the gold standard for absolute configuration .

Q. What protocols are recommended for detecting degradation products during storage?

- Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) to monitor stability. Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) can identify hydrolysis products. Mass spectrometry (LC-MS) helps characterize degradants, particularly trifluoromethyl group retention .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like methyl, chloro, or cyano groups. Compare binding affinities (e.g., via surface plasmon resonance) to targets like enzymes or receptors. The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in fluorinated tyrosine derivatives .

Q. What strategies resolve enantiomeric impurities in large-scale synthesis?

- Methodological Answer : Employ chiral preparative HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution. For example, lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers. Monitor EE using chiral GC or capillary electrophoresis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., methionine adenosyltransferase). Density functional theory (DFT) calculations assess electronic effects of the trifluoromethyl group on binding. Compare with analogs like 4-cyano-phenyl derivatives to validate predictions .

Q. What experimental designs address contradictory data on the compound’s stability in biological matrices?

- Methodological Answer : Use isotopically labeled internal standards (e.g., ¹³C/²H) in LC-MS/MS to quantify stability in plasma or tissue homogenates. Compare degradation rates under varying pH, temperature, and oxidative conditions (e.g., H₂O₂ exposure). Validate findings with in vivo pharmacokinetic studies .

Q. How do fluorinated substituents affect target binding kinetics in enzyme inhibition assays?

- Methodological Answer : Measure inhibition constants (Kᵢ) via fluorogenic assays (e.g., using tryptophan fluorescence quenching). Compare with non-fluorinated analogs to isolate electronic/steric effects. Time-resolved crystallography can visualize trifluoromethyl interactions in enzyme active sites .

Q. What metrics evaluate the efficiency of enzymatic vs. chemical synthesis for industrial-scale production?

- Methodological Answer : Calculate process metrics:

- Enzymatic : Space-time yield (g/L/h), enzyme recyclability, and EE (>99% achievable with immobilized enzymes).

- Chemical : Catalyst turnover number (TON), solvent waste reduction, and step economy.

Benchmark against methionine synthesis, where enzymatic routes achieve 84–100% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.